molecular formula C26H29N3O2 B3896553 (Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B3896553
M. Wt: 415.5 g/mol
InChI Key: XZSQMOJGVROVPD-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is an organic compound that belongs to the class of imines. These compounds are characterized by the presence of a carbon-nitrogen double bond. The compound features a benzyloxy group, a methoxy group, and a piperazine ring, which are common motifs in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the following steps:

    Formation of the Benzyl Ether: The benzyloxy group can be introduced by reacting the corresponding phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced via methylation of the phenol using methyl iodide and a base.

    Formation of the Imines: The imine can be formed by the condensation of an aldehyde with a primary amine or a substituted piperazine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are typical.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The piperazine ring is a common feature in many drugs, suggesting that this compound or its derivatives could be explored for therapeutic applications.

Industry

The compound may find applications in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, modulating their activity. The piperazine ring often interacts with neurotransmitter receptors, suggesting potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE: can be compared with other imines and piperazine derivatives.

    N-Benzylpiperazine (BZP): A stimulant with a similar piperazine ring.

    Phenylpiperazine derivatives: Often explored for their psychoactive properties.

Uniqueness

The unique combination of the benzyloxy, methoxy, and piperazine groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-1-(3-methoxy-4-phenylmethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-21-8-11-24(12-9-21)28-14-16-29(17-15-28)27-19-23-10-13-25(26(18-23)30-2)31-20-22-6-4-3-5-7-22/h3-13,18-19H,14-17,20H2,1-2H3/b27-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSQMOJGVROVPD-DIBXZPPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE
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(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

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